![molecular formula C13H18ClNO2 B15297936 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride CAS No. 36924-41-1](/img/structure/B15297936.png)
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride is a compound that features a piperidine ring attached to a phenylacetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound is particularly noted for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride typically involves the reaction of 3-(Piperidin-1-yl)benzaldehyde with a suitable acetic acid derivative under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The piperidine moiety plays a crucial role in the binding affinity and specificity of the PROTAC molecule .
Comparación Con Compuestos Similares
2-[3-(Piperidin-4-yl)phenyl]acetic acid hydrochloride: Another piperidine derivative used as a semi-flexible linker in PROTAC development.
2-[3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl]acetic acid: A similar compound with a tert-butoxycarbonyl protecting group, used for targeted protein degradation.
Uniqueness: 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride is unique due to its specific structure, which provides optimal flexibility and binding properties for PROTAC development. Its ability to form stable ternary complexes with high specificity makes it a valuable tool in targeted protein degradation .
Propiedades
Número CAS |
36924-41-1 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
2-(3-piperidin-1-ylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H |
Clave InChI |
HORIZZYMWZIJAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=CC(=C2)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)
![7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
![2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride](/img/structure/B15297881.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)
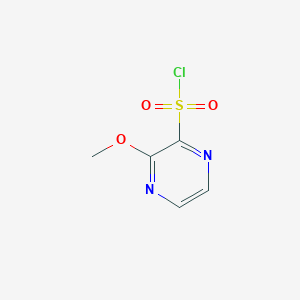
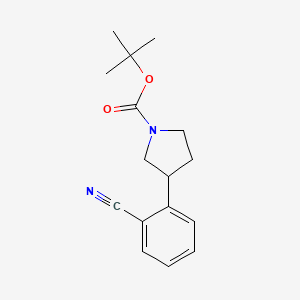
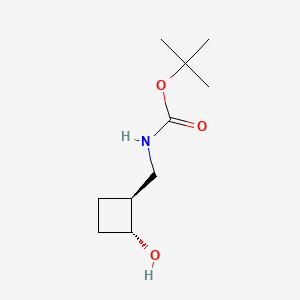
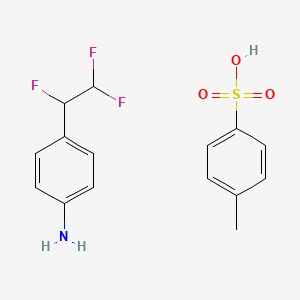

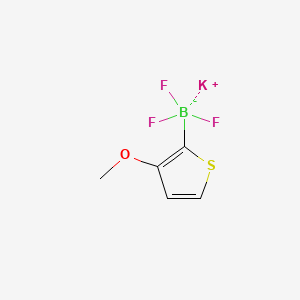
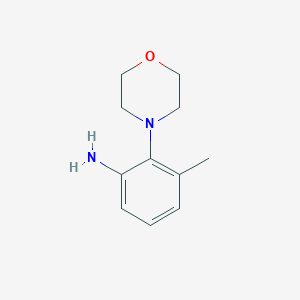

![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)
